![molecular formula C15H11Cl2N3Na2O5S B13763682 Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt CAS No. 68133-31-3](/img/structure/B13763682.png)
Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid core substituted with a 2,4-dichlorophenyl group, an ethyl-triazenyl group, and a sulfonic acid group, which is neutralized by two sodium ions. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt typically involves multiple steps:
Preparation of 2,4-Dichlorobenzoic Acid: This intermediate can be synthesized by the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine in the presence of molecular oxygen.
Formation of the Triazenyl Group: The 2,4-dichlorobenzoic acid is then reacted with ethylamine and sodium nitrite under acidic conditions to form the triazenyl group.
Sulfonation: The resulting compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonic acid group is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the triazenyl group, converting it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoic Acid: Shares the dichlorophenyl group but lacks the triazenyl and sulfonic acid groups.
Sulfonated Benzoic Acids: Contain the sulfonic acid group but differ in other substituents.
Uniqueness
The unique combination of the triazenyl, dichlorophenyl, and sulfonic acid groups in benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt imparts distinct chemical properties, making it valuable for specific applications that similar compounds cannot fulfill.
特性
CAS番号 |
68133-31-3 |
|---|---|
分子式 |
C15H11Cl2N3Na2O5S |
分子量 |
462.2 g/mol |
IUPAC名 |
disodium;2-[[(2,4-dichlorophenyl)diazenyl]-ethylamino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C15H13Cl2N3O5S.2Na/c1-2-20(19-18-13-5-3-9(16)7-12(13)17)14-6-4-10(26(23,24)25)8-11(14)15(21)22;;/h3-8H,2H2,1H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
IWFWZZWWQUWJSL-UHFFFAOYSA-L |
正規SMILES |
CCN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])N=NC2=C(C=C(C=C2)Cl)Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


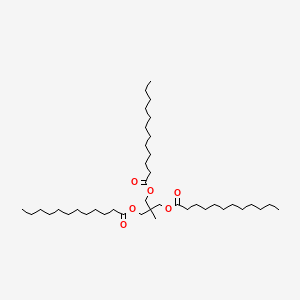
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
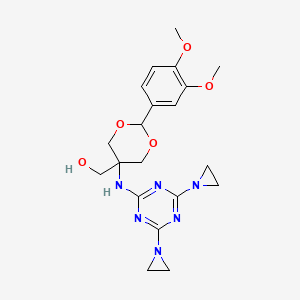
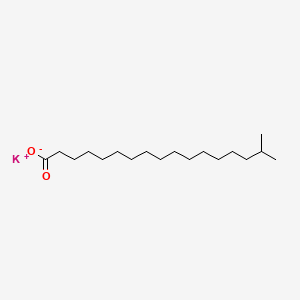

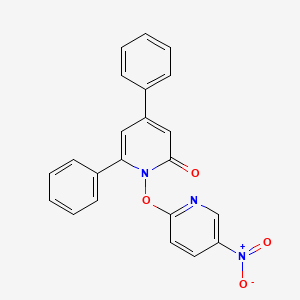
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
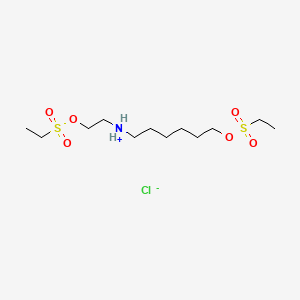


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
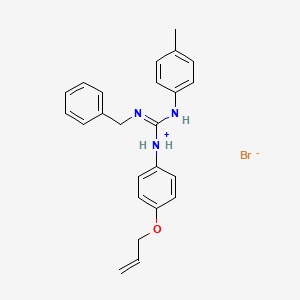
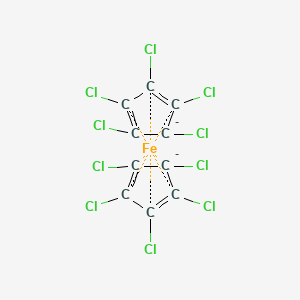
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
